molecular formula C15H23ClO2Si B6307113 1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone CAS No. 1859085-22-5

1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone

Cat. No. B6307113
CAS RN: 1859085-22-5
M. Wt: 298.88 g/mol
InChI Key: WCKRGMNZSTWZHA-UHFFFAOYSA-N
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Description

The compound “1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone” is a complex organic molecule. It contains a t-Butyldimethylsilyl (TBDMS) group, which is commonly used in organic synthesis as a protecting group for alcohols . The compound also contains a phenyl ring and a chloroethanone group .


Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an alcohol group with a TBDMS group. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base . The phenyl and chloroethanone groups could be introduced through further synthetic steps, although the exact procedures would depend on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky TBDMS group attached to a phenyl ring via an oxygen atom. The chloroethanone group would be attached to the phenyl ring at the para position relative to the TBDMS group .


Chemical Reactions Analysis

In terms of reactivity, the TBDMS group is relatively inert under neutral or basic conditions, but can be removed under acidic conditions or by treatment with fluoride ions . The chloroethanone group would be expected to show typical reactivity patterns of haloalkanes and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the TBDMS group could increase its hydrophobicity and decrease its solubility in polar solvents . The compound’s boiling point, density, and refractive index would also be characteristic of its specific structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If used as an intermediate in organic synthesis, its role would likely involve the transfer of the TBDMS-protected alcohol group to another molecule, or participation in reactions involving the chloroethanone group .

Safety and Hazards

As with many chemicals used in a laboratory setting, this compound should be handled with care. It may pose hazards such as causing serious eye damage . Appropriate personal protective equipment, including eye protection and gloves, should be worn when handling this compound .

properties

IUPAC Name

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-11-12-6-8-13(9-7-12)14(17)10-16/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKRGMNZSTWZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone

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